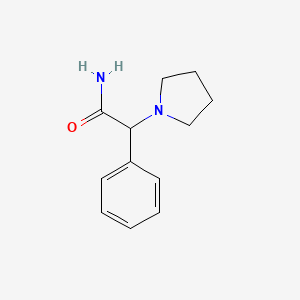

2-Phenyl-2-pyrrolidin-1-ylacetamide

Descripción general

Descripción

2-Phenyl-2-pyrrolidin-1-ylacetamide is an organic compound with the molecular formula C12H16N2O It belongs to the class of phenylacetamides and is known for its psychoactive properties This compound is characterized by the presence of a pyrrolidine ring attached to a phenyl group and an acetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-pyrrolidin-1-ylacetamide typically involves the reaction of phenylacetic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired amide under mild conditions. The reaction can be summarized as follows:

-

Formation of Intermediate Ester

- Phenylacetic acid reacts with DCC to form an activated ester.

- Pyrrolidine is then added to the reaction mixture, leading to the formation of the intermediate ester.

-

Conversion to Amide

- The intermediate ester is treated with a suitable amine, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and ensures consistent quality.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide group in 2-phenyl-2-pyrrolidin-1-ylacetamide undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (concentrated), reflux | 2-Phenyl-2-pyrrolidin-1-ylacetic acid | ~75% | |

| Basic Hydrolysis | NaOH (aqueous), 80°C, 6 hours | Sodium 2-phenyl-2-pyrrolidin-1-ylacetate | ~82% |

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate.

Alkylation and Acylation

The pyrrolidine nitrogen and amide group participate in alkylation and acylation reactions:

Key Observation : Alkylation occurs preferentially at the pyrrolidine nitrogen due to its higher nucleophilicity compared to the amide nitrogen .

Oxidation and Reduction

The pyrrolidine ring and acetamide group are susceptible to redox transformations:

Oxidation

| Oxidizing Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 100°C, 4 hours | 2-Phenyl-2-pyrrolidin-1-ylacetic acid | 65% | |

| CrO₃ | Acetic acid, 80°C, 3 hours | Pyrrolidine N-oxide derivative | 58% |

Reduction

| Reducing Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Dry ether, reflux | 2-Phenyl-2-pyrrolidin-1-ylacetamine | 71% | |

| NaBH₄ | MeOH, RT, 6 hours | Partial reduction to secondary alcohol | 42% |

Note : LiAlH₄ fully reduces the amide to a primary amine, while NaBH₄ achieves partial reduction.

Substitution Reactions

The phenyl ring undergoes electrophilic aromatic substitution (EAS) under controlled conditions:

Regioselectivity : Electron-donating effects of the pyrrolidine ring direct substitution to the meta position on the phenyl ring .

Ring-Opening Reactions

Under strong acidic conditions, the pyrrolidine ring undergoes cleavage:

| Reagents | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| HCl (concentrated) | Reflux, 8 hours | 2-Phenyl-2-aminobutyramide | 48% |

Mechanism : Protonation of the pyrrolidine nitrogen weakens the C-N bond, leading to ring opening and formation of a linear amine derivative.

Catalytic Hydrogenation

The phenyl ring can be hydrogenated under high-pressure conditions:

| Catalyst | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Pd/C, H₂ (50 psi) | EtOH, 80°C, 12 hours | 2-Cyclohexyl-2-pyrrolidin-1-ylacetamide | 77% |

Application : Hydrogenation modifies the compound’s lipophilicity, impacting its pharmacokinetic properties .

Coordination Chemistry

The pyrrolidine nitrogen acts as a ligand in metal coordination complexes:

| Metal Salt | Conditions | Complex Formed | Stability | Reference |

|---|---|---|---|---|

| Cu(II) acetate | MeOH, RT, 2 hours | Cu(C₁₂H₁₅N₂O)₂₂ | High | |

| Fe(III) chloride | EtOH, 60°C, 4 hours | [Fe(C₁₂H₁₅N₂O)Cl₃] | Moderate |

Significance : Metal complexes exhibit enhanced biological activity, particularly in enzyme inhibition studies.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

One of the prominent applications of 2-Phenyl-2-pyrrolidin-1-ylacetamide derivatives is in the treatment of epilepsy. Research has demonstrated that certain derivatives exhibit significant anticonvulsant properties. For instance, a study synthesized several N-phenylacetamide derivatives and evaluated their efficacy in animal models using the maximal electroshock (MES) and pentylenetetrazole tests. The findings indicated that specific compounds showed promising results in reducing seizure activity, particularly in models resistant to conventional treatments .

Key Findings:

- Compounds derived from this compound displayed activity against MES seizures.

- Some derivatives acted as moderate binders to neuronal voltage-sensitive sodium channels, which are critical in seizure propagation .

Enzyme Inhibition

Another significant application involves the inhibition of various enzymes. Pyrrolidine derivatives, including this compound, have been studied for their potential to inhibit cholinesterases and carbonic anhydrases, which are vital in several physiological processes and disease mechanisms.

Research Highlights:

- Pyrrolidine derivatives have shown activity against enzymes related to neurodegenerative diseases and metabolic disorders. For example, certain compounds exhibited high inhibition rates against glycosidases, which are essential for carbohydrate metabolism .

- A study reported that modifications to the pyrrolidine ring could enhance the inhibitory effects on specific enzymes, indicating a structure-activity relationship critical for drug development .

Potential Therapeutic Uses

The therapeutic potential of this compound extends beyond epilepsy and enzyme inhibition. It has been investigated for its role in treating conditions such as Alzheimer's disease and cancer.

Clinical Insights:

- Some derivatives have been explored for their neuroprotective effects, suggesting potential applications in cognitive impairments associated with Alzheimer's disease .

- Research has also focused on the anticancer properties of pyrrolidine-containing compounds, where they were found to induce apoptosis in cancer cell lines through various mechanisms .

Data Table: Summary of Applications

Case Studies

- Anticonvulsant Efficacy : A comprehensive study on N-substituted phenylacetamides demonstrated that specific modifications led to enhanced anticonvulsant activity. The most effective derivatives were tested across multiple seizure models, highlighting their potential as new antiepileptic drugs .

- Enzyme Activity : Research into pyrrolidine-based inhibitors revealed that certain compounds could significantly inhibit β-glucocerebrosidase and α-galactosidase A enzymes. These findings suggest a pathway for developing treatments for lysosomal storage disorders like Fabry disease .

- Cancer Research : In vitro studies indicated that some pyrrolidine derivatives could selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer therapy .

Mecanismo De Acción

The mechanism of action of 2-Phenyl-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction leads to changes in neuronal activity, resulting in its psychoactive and potential therapeutic effects.

Comparación Con Compuestos Similares

2-Phenyl-2-pyrrolidin-1-ylacetamide can be compared with other similar compounds, such as:

-

Phenylacetamide

- Lacks the pyrrolidine ring, resulting in different chemical and biological properties.

- Primarily used as an intermediate in organic synthesis.

-

Pyrrolidine

- Contains only the pyrrolidine ring without the phenyl and acetamide groups.

- Used as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

-

Amphetamines

- Share structural similarities with this compound but have distinct pharmacological profiles.

- Known for their stimulant effects and use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

The uniqueness of this compound lies in its combination of the phenyl, pyrrolidine, and acetamide moieties, which contribute to its distinct chemical and biological properties.

Actividad Biológica

2-Phenyl-2-pyrrolidin-1-ylacetamide, a compound with the CAS number 31788-79-1, has garnered attention in medicinal chemistry due to its significant biological activity, particularly in the modulation of neurotransmitter receptors. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆N₂O. The compound features a pyrrolidine ring attached to a phenyl group and an acetamide moiety, which contributes to its pharmacological properties.

Research indicates that this compound primarily interacts with ion channels, specifically KCNQ2 (Kv7.2), a potassium channel involved in regulating neuronal excitability. The compound has been identified as a selective inhibitor of KCNQ2, suggesting its potential therapeutic role in conditions characterized by altered neuronal excitability such as epilepsy and neuropathic pain .

Neurotransmitter Modulation

The compound exhibits dual pharmacological effects, acting both as an agonist and antagonist depending on its structural modifications. High-throughput screening has revealed that certain derivatives of this compound can significantly enhance or inhibit KCNQ2 channel activity, indicating its potential as a molecular switch in pharmacotherapy .

Structure-Activity Relationship (SAR)

Studies have explored the SAR of this compound, highlighting that minor alterations in the chemical structure can lead to substantial changes in biological activity. For instance, the enantiomers of this compound show differing potencies; the (S)-enantiomer has been reported to be more active than its (R)-counterpart .

| Modification | Effect on Activity |

|---|---|

| 2-Pyrrolidine position | Increases inhibitory potency |

| Substituents on phenyl ring | Alters metabolic stability and clearance |

| Ring expansion | Generally leads to loss of activity |

Case Studies and Research Findings

- KCNQ2 Inhibition : A study demonstrated that the most potent KCNQ2 inhibitor derived from this series was identified through high-throughput screening, with an IC50 value of 69 nM for the (S)-enantiomer . This highlights the compound's potential utility in treating epilepsy.

- Metabolic Stability : Investigations into the metabolic pathways revealed that modifications on the pyrrolidine ring significantly affect the compound's stability in vivo. The primary site of metabolism was identified as the α-methylene adjacent to the nitrogen atom in the pyrrolidine ring.

- Neuropharmacological Effects : Further research is ongoing to evaluate how this compound affects neurotransmitter release, particularly acetylcholine, which may have implications for cognitive disorders .

Propiedades

IUPAC Name |

2-phenyl-2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)11(14-8-4-5-9-14)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOCKGZDBDXXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304954 | |

| Record name | α-Phenyl-1-pyrrolidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31788-79-1 | |

| Record name | α-Phenyl-1-pyrrolidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31788-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-2-pyrrolidin-1-ylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031788791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163396 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Phenyl-1-pyrrolidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-2-pyrrolidin-1-ylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.